molecular formula C9H17N3 B13316040 1-methyl-N-(pentan-3-yl)-1H-pyrazol-3-amine

1-methyl-N-(pentan-3-yl)-1H-pyrazol-3-amine

Cat. No.: B13316040
M. Wt: 167.25 g/mol
InChI Key: KFYQIWVVGCOGRM-UHFFFAOYSA-N
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Description

1-methyl-N-(pentan-3-yl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by a methyl group at the 1-position, a pentan-3-yl group attached to the nitrogen atom, and an amine group at the 3-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(pentan-3-yl)-1H-pyrazol-3-amine typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone. This reaction is usually carried out in an ethanol solvent under reflux conditions.

    CH3COCH2COCH3+N2H4C3H3N2H+2H2O\text{CH}_3\text{COCH}_2\text{COCH}_3 + \text{N}_2\text{H}_4 \rightarrow \text{C}_3\text{H}_3\text{N}_2\text{H} + 2\text{H}_2\text{O} CH3​COCH2​COCH3​+N2​H4​→C3​H3​N2​H+2H2​O

  • Alkylation: : The resulting pyrazole is then alkylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.

    C3H3N2H+CH3ICH3C3H2N2H+KI\text{C}_3\text{H}_3\text{N}_2\text{H} + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{C}_3\text{H}_2\text{N}_2\text{H} + \text{KI} C3​H3​N2​H+CH3​I→CH3​C3​H2​N2​H+KI

  • Amination: : Finally, the alkylated pyrazole undergoes amination with pentan-3-ylamine under suitable conditions to yield this compound.

    CH3C3H2N2H+C5H11NH2CH3C3H2N2NHC5H11\text{CH}_3\text{C}_3\text{H}_2\text{N}_2\text{H} + \text{C}_5\text{H}_{11}\text{NH}_2 \rightarrow \text{CH}_3\text{C}_3\text{H}_2\text{N}_2\text{NH}\text{C}_5\text{H}_{11} CH3​C3​H2​N2​H+C5​H11​NH2​→CH3​C3​H2​N2​NHC5​H11​

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(pentan-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce any present carbonyl groups to alcohols.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Hydroxylated pyrazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated pyrazole derivatives.

Scientific Research Applications

1-methyl-N-(pentan-3-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-N-(pentan-3-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazol-3-amine: Lacks the pentan-3-yl group, making it less hydrophobic and potentially altering its biological activity.

    N-(pentan-3-yl)-1H-pyrazol-3-amine: Lacks the methyl group, which may affect its reactivity and binding properties.

Uniqueness

1-methyl-N-(pentan-3-yl)-1H-pyrazol-3-amine is unique due to the presence of both the methyl and pentan-3-yl groups, which can influence its solubility, reactivity, and interaction with biological targets. This combination of functional groups may provide distinct advantages in specific applications, such as enhanced binding affinity or improved pharmacokinetic properties.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-methyl-N-pentan-3-ylpyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-4-8(5-2)10-9-6-7-12(3)11-9/h6-8H,4-5H2,1-3H3,(H,10,11)

InChI Key

KFYQIWVVGCOGRM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=NN(C=C1)C

Origin of Product

United States

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